![molecular formula C20H34O3Si B2423315 [6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol CAS No. 228114-44-1](/img/structure/B2423315.png)
[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” is a chemical compound with the molecular formula C20H34O3Si . It’s a type of silyl ether, which are often used as protective groups in organic synthesis .
Synthesis Analysis
The synthesis of similar silyl ethers often involves the reaction of alcohols with silyl chlorides in the presence of a base . For example, tert-butyldimethylsilyl chloride (TBDMS-Cl) can react with alcohols to form tert-butyldimethylsilyl ethers . The reaction can be catalyzed by DMF .Molecular Structure Analysis
The molecular structure of “[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” includes a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is part of a larger chromen ring structure .Chemical Reactions Analysis
Silyl ethers like “[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” are generally stable to aqueous base, but can be converted back to the alcohols under acidic conditions . They can also undergo rapid cleavage to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Scientific Research Applications
Archaeological Wood Conservation
The compound is used in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan , which is soluble in a 50:50 solution of ethyl acetate and toluene . This synthesized TBDMS chitosan is used for the reconsolidation of degraded wood, especially in archaeological artifacts .
Synthesis of Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
The compound is used in the synthesis of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This synthesis involves an SN2 reaction followed by an in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .
Synthesis of (+)-Ambruticin
The compound is used as an important reagent in the total synthesis of (+)-ambruticin , a natural product with antifungal properties.
Synthesis of (−)-Laulimalide
It is also used in the total synthesis of (−)-laulimalide , a natural product that has shown potent cytotoxic activity against cancer cells.
Synthesis of (−)-Salinosporamide A
The compound is used in the synthesis of (−)-salinosporamide A , a natural product that is a potent proteasome inhibitor and has shown promise in preclinical studies for the treatment of cancer.
Synthesis of (+)-Leucascandrolide A
It is used in the synthesis of (+)-leucascandrolide A , a natural product that has shown potent cytotoxic activity against cancer cells.
Mechanism of Action
Target of Action
It’s known that tert-butyldimethylsilyl (tbdms) ethers, a group to which this compound belongs, are commonly used as protecting groups in organic synthesis . They react with various functional groups, such as alcohols, to form silyl ethers .
Mode of Action
The compound, as a TBDMS ether, can react with alcohols to form silyl ethers under mild conditions . This reaction is part of its role as a protecting group in organic synthesis. The TBDMS group shields reactive sites on a molecule during a chemical reaction, preventing unwanted reactions at these sites .
Biochemical Pathways
Tbdms ethers, including this compound, are known to play a significant role in various synthetic transformations . They are involved in the synthesis of complex molecules, including pharmaceuticals .
Pharmacokinetics
In this case, the presence of the TBDMS group may affect the compound’s solubility, stability, and reactivity, which in turn can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the compound’s action largely depends on the context in which it is used. As a protecting group in organic synthesis, its action results in the protection of reactive sites on a molecule, enabling selective reactions to occur at other sites . This can lead to the synthesis of complex molecules with high selectivity and yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and the outcome of the reaction . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the compound’s action .
Safety and Hazards
While specific safety and hazard information for “[6-[Tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol” is not available, similar compounds like tert-butyldimethylsilyl chloride are known to be corrosive and flammable . They should be handled in a fume hood and personal protective equipment such as gloves and eye protection should be used .
properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3Si/c1-13-14(2)18-16(10-11-20(7,12-21)22-18)15(3)17(13)23-24(8,9)19(4,5)6/h21H,10-12H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOPTSULYPVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

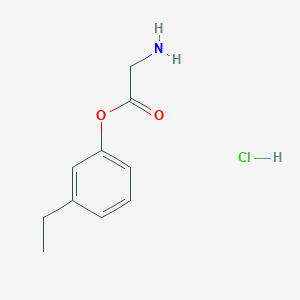
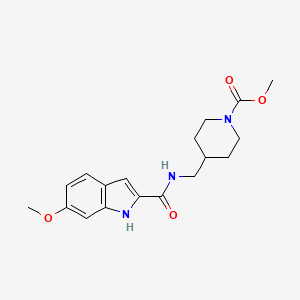
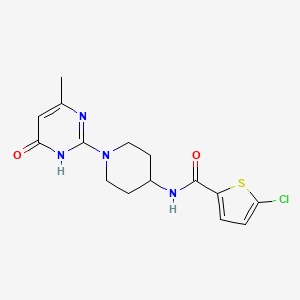
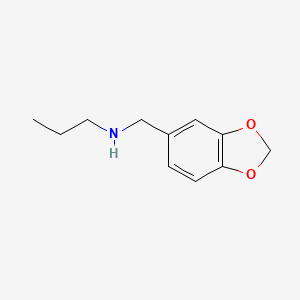
![7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)


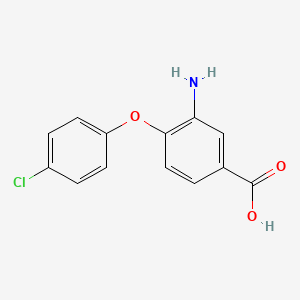
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)
![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)
![Methyl 2-[2-(4-phenylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2423248.png)


